PFP Ester Aqueous Hydrolysis Stability Advantage Over NHS Ester
Hydroxy-PEG2-PFP ester incorporates a pentafluorophenyl ester moiety that demonstrates superior resistance to spontaneous aqueous hydrolysis compared to the standard N-hydroxysuccinimide (NHS) ester. This property is directly supported by vendor technical documentation indicating that PFP esters are significantly more stable in aqueous solution than NHS esters, with the hydrolytic stability difference described as 'significantly more stable, less susceptible to spontaneous hydrolysis' . The PFP ester is 'less subject to hydrolysis than NHS esters, resulting in more efficient reactions' under typical bioconjugation conditions .
| Evidence Dimension | Aqueous hydrolysis stability |
|---|---|
| Target Compound Data | Significantly more stable; less susceptible to spontaneous hydrolysis |
| Comparator Or Baseline | Hydroxy-PEG2-NHS ester (N-hydroxysuccinimide ester analog) |
| Quantified Difference | Qualitative improvement documented; quantitative half-life ratio not provided in primary literature |
| Conditions | Aqueous solution, bioconjugation buffer conditions (PBS pH 7.2–8.5) |
Why This Matters
Higher hydrolytic stability reduces reagent waste from premature deactivation during aqueous conjugation, improving reaction stoichiometry control and lowering per-experiment cost.
